Ergosterol is a sterol, a type of organic molecule, and the primary sterol found in fungal cell membranes []. Unlike cholesterol, which is found in animal cells, ergosterol is unique to fungi. This property makes it a valuable biomarker for quantifying fungal biomass in various environments. Scientists can measure ergosterol levels in soil, water, food, or other samples to estimate fungal growth or presence []. This information is valuable in ecological studies, assessing fungal contribution to decomposition or nutrient cycling in ecosystems [].
Ergosterol plays a vital role in maintaining fungal cell membrane structure and function []. Antifungal drugs often target the ergosterol biosynthesis pathway, disrupting fungal growth and viability. Researchers can use purified ergosterol to study the mechanism of action of these drugs []. By observing how these drugs interact with ergosterol in vitro (in a test tube), scientists can gain insights into their effectiveness and potential targets for developing new antifungal therapies.
The presence of ergosterol can indicate fungal contamination in various materials, including food products, paper products, or textiles []. By measuring ergosterol levels, researchers can assess the extent of fungal growth and spoilage. This information is crucial for the food industry to ensure product quality and safety. Additionally, it helps in monitoring and controlling fungal growth in materials like paper, which can deteriorate over time due to fungal activity.
Studies on ergosterol biosynthesis and its regulation within fungi can provide valuable insights into fungal physiology. By understanding how fungi synthesize and utilize ergosterol, researchers can gain a deeper understanding of their growth processes, membrane function, and adaptation to different environments []. This knowledge can be used to develop strategies for controlling fungal growth or exploiting their beneficial properties in biotechnology applications.
Ergosterol, scientifically designated as ergosta-5,7,22-trien-3β-ol, is a sterol predominantly found in the cell membranes of fungi and some protozoa. It serves functions analogous to cholesterol in animal cells, playing a crucial role in maintaining membrane integrity and fluidity. Ergosterol is essential for the survival of many fungi, making its biosynthetic pathway a significant target for antifungal drug development. Upon exposure to ultraviolet light, ergosterol can be converted into vitamin D2 (ergocalciferol), highlighting its dual role in both fungal biology and human nutrition .
Ergosterol exhibits several biological activities:
The biosynthesis of ergosterol occurs through a complex pathway involving multiple enzymatic steps. In the yeast Saccharomyces cerevisiae, the synthesis begins with the condensation of two molecules of farnesyl pyrophosphate to form lanosterol. Subsequently, lanosterol undergoes demethylation and other modifications to yield ergosterol. Key enzymes involved include 14α-demethylase, which is targeted by azole antifungal agents .
Ergosterol has several applications:
Research has demonstrated that ergosterol interacts with various compounds and systems:
Ergosterol shares structural similarities with several other sterols but possesses unique features:
Compound | Structure | Unique Features |
---|---|---|
Cholesterol | C27H46O | Predominant sterol in animal cells; lacks double bonds |
Lanosterol | C30H50O | Precursor to ergosterol; more complex structure |
Zymosterol | C28H46O | Intermediate in ergosterol biosynthesis; less stable |
Sitosterol | C29H50O | Found in plants; similar function but different context |
Ergosterol's two conjugated double bonds confer distinct antioxidant properties not found in cholesterol or sitosterol. Moreover, its specific role in fungal biology contrasts sharply with the functions of sterols in animal cells .
Ergosterol is a sterol compound with the molecular formula C₂₈H₄₄O and an average molecular weight of 396.659 grams per mole [1] [2]. The molecule contains twenty-eight carbon atoms, forty-four hydrogen atoms, and one oxygen atom, representing a complex tetracyclic structure characteristic of the ergostane family of steroids [3]. The monoisotopic molecular weight is precisely 396.339216037 grams per mole [1].
The compound is classified under the Chemical Abstracts Service registry number 57-87-4 [4] [5] and possesses the International Union of Pure and Applied Chemistry standard InChI key DNVPQKQSNYMLRS-APGDWVJJSA-N [1] [3]. Ergosterol belongs to the class of organic compounds known as ergosterols and derivatives, which are steroids containing ergosta-5,7,22-trien-3β-ol or a derivative thereof, based on the 3β-hydroxylated ergostane skeleton [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₈H₄₄O | [1] [2] |
Molecular Weight (g/mol) | 396.659 | [1] [2] |
Monoisotopic Weight (g/mol) | 396.339216037 | [1] |
CAS Registry Number | 57-87-4 | [4] [5] |
InChI Key | DNVPQKQSNYMLRS-APGDWVJJSA-N | [1] [3] |
The systematic International Union of Pure and Applied Chemistry nomenclature for ergosterol is (3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol [4]. Alternative systematic names include (1R,3aR,7S,9aR,9bS,11aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-9a,11a-dimethyl-1H,2H,3H,3aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol [1].
The molecule contains eight defined stereocenters with specific stereochemical configurations [2]. The traditional International Union of Pure and Applied Chemistry name is ergosta-5,7,22-trien-3β-ol, indicating the presence of three double bonds at positions 5, 7, and 22, with a β-hydroxyl group at position 3 [6] [7]. The compound is also known by alternative names including ergosterin, provitamin D2, and (3β,22E)-ergosta-5,7,22-trien-3-ol [6] [7].
Comparative conformational analysis reveals significant structural differences between ergosterol and cholesterol [8] [9]. Molecular mechanics studies demonstrate that ergosterol possesses a relatively rigid side chain in a stretched molecular conformation, whereas cholesterol exhibits a more flexible side chain in a bent molecular configuration [8]. This structural difference allows for better intermolecular contact of ergosterol molecules with other compounds through Van der Waals forces [8].
Ring system planarity analysis shows that cholesterol maintains greater planarity compared to ergosterol [9] [10]. At 310 K, the deviations from perfect planarity are 14 Å for ergosterol compared to 9 Å for cholesterol [9] [10]. This difference in planarity affects the condensing effect on membrane lipids, with cholesterol demonstrating a higher condensing effect compared to ergosterol [9] [10].
The structural comparison reveals that both ergosterol and cholesterol share the same nuclear structure, hydroxyl group position, two angular methyl groups, and similar side chain arrangements [11] [12]. However, ergosterol contains three double bonds compared to cholesterol's single double bond, with two conjugated double bonds in the nucleus at positions 5-6 and 7-8, and one isolated double bond at position 22-23 in the side chain [11] [12].
Ergosterol exhibits a melting point range of 154°C to 170°C, with variations depending on purity and crystallization conditions [3] [5] [13]. The compound appears as a white crystalline solid at room temperature [3] [13]. Thermodynamic studies reveal an enthalpy of vaporization of 118.7 kJ/mol at 436 K, with vaporization occurring in the temperature range of 421-454 K [6]. The enthalpy of sublimation is measured at 147.0 ± 0.9 kJ/mol across the temperature range of 318-412 K [6].
Thermal Property | Value | Temperature Range | Method |
---|---|---|---|
Melting Point | 154-170°C | - | Various sources |
Enthalpy of Vaporization | 118.7 kJ/mol | 421-454 K | Vapor pressure data |
Enthalpy of Sublimation | 147.0 ± 0.9 kJ/mol | 318-412 K | Effusion method |
Ergosterol demonstrates very low aqueous solubility, with less than 1 mg/mL soluble in water at 25°C [13]. The compound shows poor solubility in polar solvents including ethanol and dimethyl sulfoxide, both at less than 1 mg/mL at 25°C [13]. Chloroform provides excellent solubility at 50 mg/mL, while diethyl ether shows moderate solubility at 14.29 mg/mL [13].
Research on organic solvent solubility reveals that straight-chain alcohols serve as better solvents than their corresponding iso-alcohols [14]. The solubility of ergosterol increases with carbon chain length of 1-alcohols until pentanol, which dissolves 35 g/L at 20°C, representing the best solvent tested [14]. 1-Butanol serves as the second-best solvent, dissolving 27 g/L at 20°C [14]. Iso-pentanol and iso-butanol demonstrate good solubility at 24 g/L and 20 g/L respectively [14].
Solvent | Solubility (mg/mL) | Temperature (°C) | Classification |
---|---|---|---|
Water | <1 | 25 | Very low |
Ethanol | <1 | 25 | Poor |
Chloroform | 50 | 25 | Excellent |
1-Pentanol | 35 | 20 | Best organic |
1-Butanol | 27 | 20 | Good |
Diethyl ether | 14.29 | 25 | Moderate |
Ergosterol exhibits optical activity due to its chiral molecular structure containing multiple stereocenters [15] [16]. The compound rotates plane-polarized light, with the specific rotation being a characteristic physical property of the molecule [15] [16]. Optical activity measurements are typically conducted using a 1-decimeter path length sample tube at 25°C with sodium D-line light at 589 nm wavelength [16] [17].
Crystallographic analysis reveals that ergosterol monohydrate crystallizes in a monoclinic crystal system [18] [19]. The space group is P2₁ with four molecules in the unit cell [18] [19]. Crystal parameters include a = 9.975(1) Å, b = 7.4731(9) Å, c = 34.054(4) Å, and β = 92.970(2)° [18] [19]. The unit cell volume is 2535.1(5) ų with a calculated density of 1.081 mg/m³ [18] [19].
The molecular arrangement in the crystal structure forms a slightly closer packed bilayer structure resembling cholesterol monohydrate [18] [19]. X-ray crystallographic studies of sterol derivatives demonstrate that sterol molecules are roughly lath-shaped with dimensions of approximately 20 × 7 × 4 Å [20] [21].
The hydroxyl group at position 3 of ergosterol readily undergoes esterification reactions [11] [12]. Acetylation with acetic anhydride produces ergosteryl acetate, demonstrating the typical reactivity of secondary alcohols [11] [12]. Similarly, benzoylation reactions with benzoyl chloride form ergosteryl benzoate derivatives [11]. These esterification reactions confirm the presence of a single hydroxyl functional group in the ergosterol molecule [11] [12].
The hydroxyl group reactivity extends to other typical alcohol reactions including oxidation and substitution processes [22]. Studies demonstrate that the hydroxyl group maintains its chemical identity during various transformations, including photochemical irradiation processes that convert ergosterol to vitamin D₂ [22]. The alcohol functionality remains unchanged during these molecular rearrangements [22].
Ergosterol contains three double bonds that exhibit distinct reactivity patterns [11] [12]. Hydrogenation with hydrogen gas and nickel catalyst reduces all three double bonds, producing ergostanol (C₂₈H₅₀O) [11] [12]. This complete reduction confirms the presence of three double bonds in the ergosterol structure [11] [12].
The molecule contains two conjugated double bonds in the steroid nucleus, as demonstrated by its reaction with one molecule of maleic anhydride to form a Diels-Alder adduct [11] [12]. The third double bond is isolated in the side chain at position 22-23 [11] [12]. The conjugated double bond system at positions 5-6 and 7-8 participates in various addition reactions characteristic of conjugated alkenes [11] [12].
Desaturation reactions in ergosterol biosynthesis involve the introduction of double bonds through enzymatic processes requiring reduced pyridine nucleotide coenzymes and molecular oxygen [23] [24]. The Δ5-desaturation reaction represents a critical step in ergosterol formation, operating through a mixed-function oxidase system [23]. Studies demonstrate that the introduction of the 5,6-double bond occurs through an overall cis-elimination of two hydrogen atoms under aerobic conditions [24].
Ergosterol undergoes rapid oxidation when exposed to singlet oxygen, with complete consumption occurring within five minutes of reaction initiation [25]. The oxidation produces primarily ergosterol endoperoxide and ergosterol hydroperoxide through both ene reactions and Diels-Alder cycloaddition mechanisms [25]. This rapid consumption indicates that ergosterol functions as a sacrificial antioxidant in biological systems [25].
The oxidation products include stable endoperoxides and less stable hydroperoxides [25]. Higher concentrations of singlet oxygen lead to decreased hydroperoxide levels and increased formation of di-hydroperoxide products [25]. Stability analysis reveals that endoperoxides represent the most stable products of ergosterol photooxidation [25].
Oxidative stress conditions trigger regulatory mechanisms that modulate ergosterol levels in cellular systems [26]. The regulation involves interaction with squalene synthase, leading to decreased ergosterol synthesis as an adaptive response to oxidative stress [26]. This regulation demonstrates the critical role of ergosterol level modulation in cellular adaptation to oxidative conditions [26].
Oxidation Mechanism | Products | Reaction Rate | Stability |
---|---|---|---|
Singlet oxygen reaction | Endoperoxides, hydroperoxides | <5 minutes | Endoperoxides stable |
Photooxidation | Various oxidized derivatives | Rapid | Variable |
Enzymatic regulation | Decreased synthesis | Adaptive | Controlled |
Acute Toxic